7-Chloro-4-fluoro-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
7-chloro-4-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYDTPWYDQOSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285698 | |
| Record name | 7-Chloro-4-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-28-3 | |
| Record name | 7-Chloro-4-fluoro-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-4-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Procedure
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reaction of 4-substituted anilines with chloral hydrate and hydroxylamine hydrochloride to form 4-substituted isonitroacetanilines | Room temperature, aqueous medium | 51-68 (overall yield for two steps) | Substituted anilines are key starting materials |
| 2 | Cyclization of isonitroacetanilines in 10 V/W concentrated sulfuric acid | Preheat acid to 50°C, add substrate maintaining 65-75°C for 1 h, then heat to 80°C for 15 min | 67-80 | Product precipitated by pouring into ice, purified by recrystallization |
This method was successfully applied to synthesize 5-substituted indole-2,3-diones with various halogens (fluoro, bromo) at position 5, indicating the potential for halogenation at different ring positions by selecting appropriate starting anilines.
Applicability to 7-Chloro-4-fluoro Derivative
While the cited study focused on 5-substituted derivatives, the analogous approach can be adapted to prepare 7-chloro-4-fluoro substitution patterns by starting from appropriately substituted anilines bearing chloro and fluoro groups at the desired positions. The cyclization conditions remain similar, with concentrated sulfuric acid facilitating ring closure and formation of the indole-2,3-dione core.
Preparation via Substituted Indoline-2,3-dione Intermediates
Another approach involves the synthesis of substituted indoline-2,3-diones, which can be further functionalized or directly converted to the target compound.
Synthesis of 1-Butyl-7-chloro-4-fluoroindoline-2,3-dione
- Starting from substituted anilines or indoline precursors, halogenation at the 7-chloro and 4-fluoro positions can be introduced.
- The indoline-2,3-dione core is formed by oxidation or cyclization.
- For example, 1-butyl-7-chloroindoline-2,3-dione was synthesized with a yield of 79% as a yellow solid, characterized by NMR and GC-MS.
Reaction Conditions and Characterization
| Compound | Yield (%) | Melting Point (°C) | Key Spectral Data | Notes |
|---|---|---|---|---|
| 1-Butyl-7-chloroindoline-2,3-dione | 79 | 109–110 | 1H-NMR: aromatic protons at δ 6.87–7.45 ppm; IR: C=O at 1740 cm⁻¹ | Precursor for further imino derivatives |
| 7-Chloro-3-((4-methoxybenzyl)imino)indolin-2-one | 73 | 151–153 | IR: NH at 3419 cm⁻¹, C=O at 1693 cm⁻¹; GC-MS m/z 300.17 | Formed by condensation with benzene diamines |
These intermediates can be further reacted with amines or diamines to produce Schiff bases or fused ring systems, which are valuable in pharmaceutical research.
Notes on Halogenation and Position Selectivity
- Halogen substituents such as chlorine and fluorine are introduced either by using pre-halogenated anilines or by electrophilic halogenation reactions.
- The position of halogenation (7-chloro and 4-fluoro) depends on the substitution pattern of the starting material and reaction conditions.
- The presence of electron-withdrawing groups facilitates selective cyclization and halogen incorporation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization of 4-substituted isonitroacetanilines | 4-substituted anilines | Chloral hydrate, hydroxylamine hydrochloride, conc. H2SO4 | 65-80°C, acid cyclization | 51-80 (two steps) | Straightforward, scalable | Requires substituted anilines, strong acid |
| Indoline-2,3-dione intermediate synthesis | Substituted anilines or indolines | Oxidants, halogen sources | Reflux in acetic acid or ethanol | 73-83 | Versatile for further derivatization | Multi-step, requires purification |
Research Findings and Optimization
- The cyclization method using concentrated sulfuric acid was optimized to maximize yield and purity, with temperature control critical to avoid decomposition.
- Characterization by mass spectrometry, NMR, and IR spectroscopy confirmed the structure and substitution pattern of the products.
- The synthetic routes are adaptable to introduce various halogen substituents, including chlorine and fluorine, at specific positions on the indole ring.
- The yields are generally moderate to high, indicating efficient synthetic protocols suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-fluoro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Chloro-4-fluoro-1H-indole-2,3-dione shows potential as a lead compound for developing new pharmaceuticals. Its biological activity profile suggests applications in treating various diseases, particularly cancer and infectious diseases. The unique structural features may enhance its interaction with biological targets, making it a candidate for further drug development .
Biological Activities
The compound exhibits a broad spectrum of biological activities, including:
- Anticancer Activity : Indole derivatives are known for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms .
- Antimicrobial Effects : It demonstrates antimicrobial properties, which can be attributed to its ability to interact with bacterial enzymes and disrupt essential cellular processes.
- Antiviral and Anti-inflammatory Properties : Similar compounds have been reported to possess antiviral and anti-inflammatory activities, suggesting that this compound may also exhibit these effects .
Synthesis and Preparation Methods
The synthesis of this compound can be approached through various methodologies commonly employed for indole derivatives. Some notable synthetic routes include:
- Fischer Indole Synthesis : This method typically involves the reaction of hydrazines with ketones under acidic conditions to produce indole derivatives.
- Halogenation Reactions : The introduction of chlorine and fluorine can be achieved through halogenation reactions that modify existing indoles to enhance their reactivity.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of indole derivatives similar to this compound. For instance:
- A study demonstrated that certain indole derivatives exhibited significant cytotoxic effects against various cancer cell lines at low concentrations, indicating their potential as anticancer agents .
- Research on antimicrobial activity revealed that modifications in the indole structure could enhance efficacy against resistant bacterial strains, suggesting that further exploration of this compound could yield valuable insights into new treatments.
Mechanism of Action
The mechanism of action of 7-Chloro-4-fluoro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
The following analysis compares 7-Chloro-4-fluoro-1H-indole-2,3-dione with structurally related indole and indoline derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- Positional Effects : The placement of halogens (Cl, F) significantly alters electronic density. For example, this compound has Cl at C7 and F at C4, whereas 4-Chloro-5-fluoroindoline-2,3-dione reverses these positions. This impacts reactivity in electrophilic substitution reactions .
- Functional Groups : The dione moiety (C2, C3) in the target compound contrasts with ketone (C2) or ester groups in analogues, influencing hydrogen-bonding capacity and lipophilicity .
Physicochemical Properties
- Lipophilicity : Halogenated indoles generally exhibit increased lipophilicity (higher ClogP) due to hydrophobic Cl/F substituents. For instance, piperazine-2,3-dione derivatives with benzyl groups show ClogP values >2.0, suggesting similar trends for this compound .
- Solubility : The dione group may enhance water solubility via hydrogen bonding, but chloro/fluoro substituents could counterbalance this by increasing hydrophobicity .
Biological Activity
7-Chloro-4-fluoro-1H-indole-2,3-dione, also known as 7-Chloro-4-fluoroindoline-2,3-dione, is a fluorinated indole derivative recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology, infectious diseases, and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C8H4ClFNO2. Its structure features a bicyclic system comprising a benzene ring fused with a pyrrole ring, with chlorine and fluorine substituents at the 7th and 4th positions, respectively. The compound contains two carbonyl groups (C=O) at the second and third positions, contributing to its reactivity and biological interactions.
Indole derivatives like this compound interact with various biological targets, leading to a range of biological effects:
- Antiviral Activity : These compounds have shown efficacy against viral infections by inhibiting viral replication.
- Anticancer Properties : They can induce apoptosis in cancer cells by affecting cell signaling pathways and gene expression.
- Antimicrobial Effects : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Anti-inflammatory Activity : It modulates inflammatory pathways, potentially reducing chronic inflammation.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antiviral | Inhibits viral replication in vitro. |
| Anticancer | Induces cell death in various cancer cell lines (e.g., MCF-7). |
| Antimicrobial | Effective against bacteria such as E. coli and S. aureus; shows antifungal properties against C. albicans. |
| Anti-inflammatory | Modulates cytokine production and signaling pathways. |
| Antidiabetic | Exhibits potential in regulating glucose metabolism. |
Research Findings
Recent studies have highlighted the compound's promising biological activities:
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Studies : The compound has been tested against various bacterial strains using the well diffusion method. Results indicated notable inhibition zones against S. aureus and E. coli, suggesting strong antimicrobial properties .
- Mechanistic Insights : Biochemical analyses revealed that the compound interacts with key enzymes involved in metabolic pathways, potentially altering their function and leading to therapeutic effects.
Case Studies
Several case studies have explored the therapeutic potential of indole derivatives similar to this compound:
- A study reported that compounds with similar structures showed enhanced cytotoxicity against cancer cells when halogenated, indicating that modifications like those present in this compound could enhance biological activity .
- Another investigation into indole-containing metal complexes demonstrated improved anticancer activity compared to non-complexed forms, suggesting that metal coordination may further enhance the efficacy of such compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Chloro-4-fluoro-1H-indole-2,3-dione, and what are their key mechanistic steps?
- Answer : The compound can be synthesized via multi-step halogenation and cyclization protocols. A common approach involves halogenated aromatic precursors (e.g., fluorinated benzene derivatives) undergoing nucleophilic substitution or electrophilic cyclization. For example, tetrafluoroindole synthesis starts with hexafluorobenzene, followed by sequential substitution reactions to introduce chlorine and fluorine groups at specific positions . Another method involves condensation of halogenated aldehydes with diketone intermediates under basic conditions, as seen in isoindoline-dione syntheses (e.g., using NaOH in ethanol for 48 hours) . Key mechanistic steps include regioselective halogenation and cyclization via intramolecular nucleophilic attack.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Answer :
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., studies on analogous halogenated isoindoline-diones confirm planar indole rings and halogen positioning) .
- NMR spectroscopy : H and C NMR identify substituent effects (e.g., deshielding of protons near electron-withdrawing Cl/F groups) .
- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm) and N-H vibrations (~3200 cm) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H] peaks) .
Q. How does the electronic nature of chlorine and fluorine substituents influence the compound's reactivity in nucleophilic or electrophilic reactions?
- Answer : The electron-withdrawing effects of Cl and F deactivate the indole ring toward electrophilic substitution but enhance reactivity at specific positions. Fluorine's strong inductive effect increases acidity of adjacent protons, facilitating deprotonation in basic conditions. Chlorine may participate in halogen bonding, affecting crystal packing and intermolecular interactions .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound in multi-step syntheses, particularly with halogenated intermediates?
- Answer :
- Reaction conditions : Optimize temperature (e.g., room temperature vs. reflux) and solvent polarity to minimize side reactions .
- Catalyst selection : Use phase-transfer catalysts to enhance halogenation efficiency .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate halogenated byproducts .
- Analytical monitoring : Use TLC or HPLC to track intermediate stability, as halogenated compounds may degrade under prolonged heating .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
- Answer :
- Cross-validation : Compare DFT-calculated molecular electrostatic potentials (MEPs) with experimental X-ray charge density maps to validate electron distribution .
- Kinetic studies : Measure reaction rates under controlled conditions to test computational transition-state models .
- Spectroscopic probes : Use F NMR to monitor fluorine's electronic environment, which may deviate from simulations due to solvent effects .
Q. How can researchers design experiments to probe the bioactivity of this compound, given its structural similarity to cholinesterase inhibitors?
- Answer :
- Enzyme assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method, comparing activity to known indole-dione derivatives .
- Structure-activity relationship (SAR) : Syntize analogs with varying halogen positions (e.g., 6,7-dichloro variants) to identify critical substituent patterns .
- Molecular docking : Model interactions with AChE’s catalytic triad (e.g., Ser203, His447) to predict binding modes .
Q. What experimental approaches mitigate challenges in crystallizing halogenated indole-diones for structural studies?
- Answer :
- Solvent screening : Use mixed solvents (e.g., DCM/methanol) to improve crystal growth .
- Halogen bonding : Introduce co-crystallization agents (e.g., iodinated aromatics) to stabilize lattice interactions .
- Low-temperature crystallography : Collect data at 100–150 K to reduce thermal motion and enhance resolution .
Methodological Notes
- Data contradiction analysis : Conflicting NMR/X-ray data may arise from dynamic processes (e.g., keto-enol tautomerism). Use variable-temperature NMR and DFT calculations to reconcile discrepancies .
- Advanced characterization : Pair synchrotron XRD with solid-state NMR to resolve polymorphic forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
